1,4-butanediol D8 mononitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

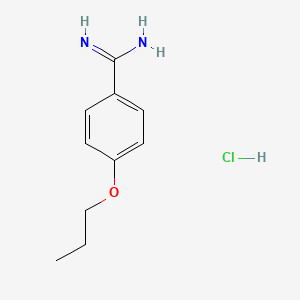

1,4-Butanediol D8 mononitrate (BDMN) is an organic compound belonging to the class of esters, specifically nitrates, and is a derivative of 1,4-butanediol. BDMN is a colorless, odorless solid at room temperature and is soluble in water, alcohols, and ethers. BDMN has many applications in the field of science, ranging from research to laboratory experiments.

科学的研究の応用

Microbial Biocatalyst Production

The compound is used in the creation of non-naturally occurring microbial biocatalysts. These biocatalysts include a microbial organism having a 4-hydroxybutanoic acid (4-HB) biosynthetic pathway. This pathway includes at least one exogenous nucleic acid encoding 4-hydroxybutanoate dehydrogenase, succinyl-CoA synthetase, CoA-dependent succinic semialdehyde dehydrogenase, or a-ketoglutarate decarboxylase .

Production of 1,4-Butanediol (BDO)

1,4-butanediol D8 mononitrate is used in the biosynthesis of 1,4-butanediol (BDO). The biosynthetic pathways include at least one exogenous nucleic acid encoding 4-hydroxybutanoate dehydrogenase, succinyl-CoA synthetase, CoA-dependent succinic semialdehyde dehydrogenase, 4-hydroxybutyrate:CoA transferase, 4-butyrate kinase, phosphotransbutyrylase, a-ketoglutarate decarboxylase, aldehyde dehydrogenase, alcohol dehydrogenase or an aldehyde/alcohol dehydrogenase .

Production of 4-Hydroxybutanoic Acid (4-HB)

The compound is used in the production of 4-Hydroxybutanoic Acid (4-HB). The method includes culturing a non-naturally occurring microbial organism having a 4-hydroxybutanoic acid (4-HB) biosynthetic pathway under substantially anaerobic conditions for a sufficient period of time to produce monomeric 4-hydroxybutanoic acid (4-HB) .

Engineered Microorganisms

1,4-butanediol D8 mononitrate is used in the production of genetically modified strains for the production of 1,4-BDO in E. coli. The biological pathway includes feedstocks such as glucose, sucrose, glycerol, and D-xylose .

De novo Synthesis Process

The compound is used in the de novo synthesis process. This process includes the deletion of succinic semialdehyde dehydrogenase, and heterologous expression of BDO pathway in the chromosome .

Nonphosphorylative Metabolism Pathway

1,4-butanediol D8 mononitrate is used in the nonphosphorylative metabolism pathway. This pathway includes the heterologous expression of the nonphosphorylative metabolism pathway and the scale-up cultivation strategy .

作用機序

Target of Action

1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .

Biochemical Pathways

1,4-Butanediol Mononitrate-d8 affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of 1,4-Butanediol Mononitrate-d8 involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol Mononitrate-d8. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .

特性

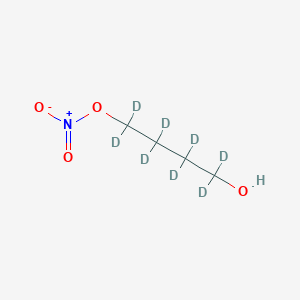

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-SVYQBANQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)

![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)

![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)